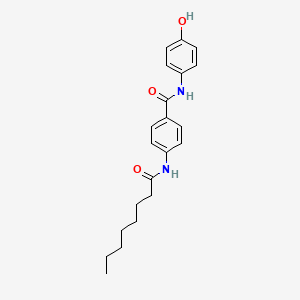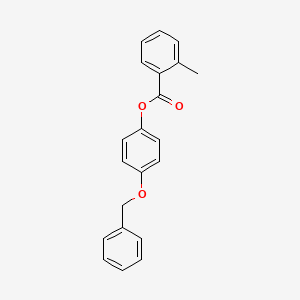
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide is an organic compound that features a benzamide core with a hydroxyphenyl and an octanoylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine to form 4-(octanoylamino)benzoic acid.
Hydroxyphenyl Substitution: The next step involves the introduction of the hydroxyphenyl group. This can be done by reacting 4-(octanoylamino)benzoic acid with 4-hydroxyphenylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. The octanoyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)-4-(decanoylamino)benzamide: Similar structure but with a decanoyl chain instead of an octanoyl chain.
N-(4-hydroxyphenyl)-4-(butanoylamino)benzamide: Similar structure but with a butanoyl chain instead of an octanoyl chain.
Uniqueness
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide is unique due to the specific length of its octanoyl chain, which may impart distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-20(25)22-17-10-8-16(9-11-17)21(26)23-18-12-14-19(24)15-13-18/h8-15,24H,2-7H2,1H3,(H,22,25)(H,23,26) |
Clé InChI |
TZQKSBDTEIXFRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018098.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018106.png)
![N-(4-Chloro-2-methylphenyl)-1-{N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide](/img/structure/B15018109.png)
![4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15018112.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018113.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15018124.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15018135.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol](/img/structure/B15018137.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15018149.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15018165.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15018173.png)

![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018185.png)
